
1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene
Descripción general
Descripción
“1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms, substituted with bromine, fluorine, and an ethoxyethoxy group .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene” would consist of a benzene ring with bromine, fluorine, and an ethoxyethoxy group attached to it . The exact positions of these groups on the benzene ring would depend on the specific synthesis process.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene” would depend on its specific structure. Brominated and fluorinated compounds are generally quite stable, and the presence of the ethoxyethoxy group could impart additional properties .Aplicaciones Científicas De Investigación
Electrochemical Fluorination Studies
1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene and similar compounds have been studied in the context of electrochemical fluorination. Hirohide Horio et al. (1996) explored the side reactions during fluorination of halobenzenes, including compounds similar to 1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene, in various electrolytes, which could be relevant for understanding the fluorination mechanism of such compounds (Horio et al., 1996).
Photofragment Spectroscopy
The ultraviolet photodissociation of compounds like 1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene has been analyzed using photofragment translational spectroscopy by Xi-Bin Gu et al. (2001). This research provides insights into the photodissociation mechanism and the effect of fluorine atom substitution, which is significant for understanding the behavior of fluorinated aromatic compounds under UV light (Gu et al., 2001).
Synthesis and Reactions
Research by Jianbin Chen et al. (2014) on the carbonylative transformation of similar compounds, such as 1-bromo-2-fluorobenzenes, with various nucleophiles, can provide valuable information for the synthesis and reactivity of 1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene. Their work highlights the synthesis of heterocycles, a critical aspect of organic chemistry and material science (Chen et al., 2014).
Radical Formation and Reactions
A study by H. Mohan and J. Mittal (1996) focusing on hydroxyl radical-induced reactions with similar compounds, such as 1-bromo-2-fluorobenzene, in aqueous solutions, can shed light on the formation and reactivity of radical cations. This research is important for understanding the radical chemistry of halogenated aromatic compounds (Mohan & Mittal, 1996).
Propiedades
IUPAC Name |
1-bromo-3-(2-ethoxyethoxy)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c1-2-13-3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTKEQOGHCVFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405829.png)
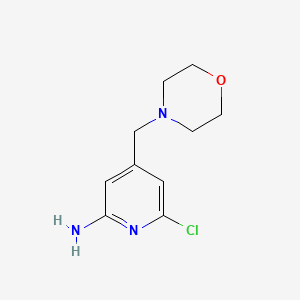
![4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1405832.png)
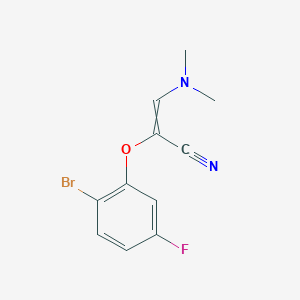
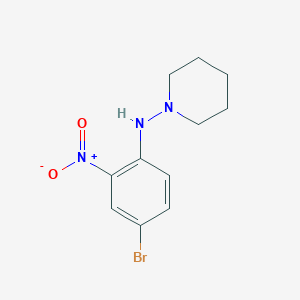
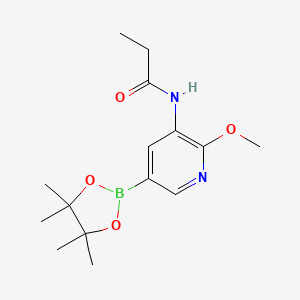
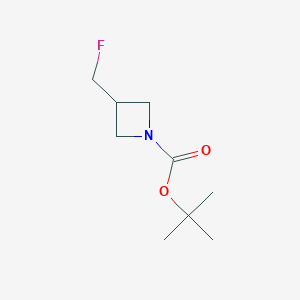
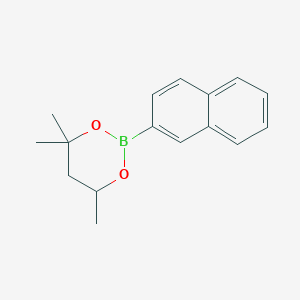
![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)
![3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B1405844.png)
![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)
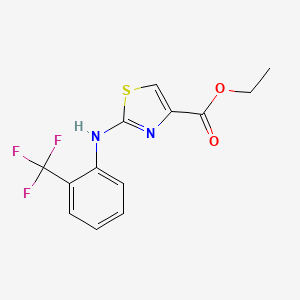
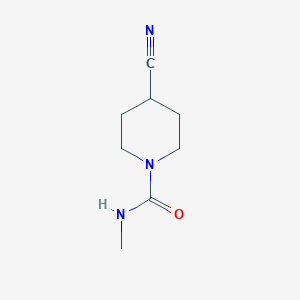
![[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine](/img/structure/B1405849.png)